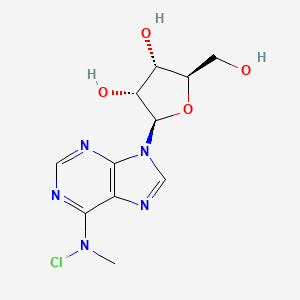

N-Chloro-N-methyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64344-21-4 |

|---|---|

Molecular Formula |

C11H14ClN5O4 |

Molecular Weight |

315.71 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[chloro(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14ClN5O4/c1-16(12)9-6-10(14-3-13-9)17(4-15-6)11-8(20)7(19)5(2-18)21-11/h3-5,7-8,11,18-20H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

InChI Key |

VRPXFDOHPTWFTP-IOSLPCCCSA-N |

Isomeric SMILES |

CN(C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |

Canonical SMILES |

CN(C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Uncharted Territory: The Mechanism of Action of N-Chloro-N-methyladenosine Remains Undefined

A comprehensive review of available scientific literature reveals a significant knowledge gap regarding the mechanism of action for the compound N-Chloro-N-methyladenosine. Despite targeted searches for its biological activity, cellular targets, and signaling pathways, no specific data or research publications were identified for this particular chemical entity.

This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.

While searches for "this compound" were unproductive, they did yield extensive information on the closely related and well-studied molecule, N6-methyladenosine (m6A) . This naturally occurring modification of RNA is a critical regulator of gene expression and is involved in a multitude of cellular processes. The stark contrast in the volume of available research highlights that this compound is likely a novel or largely uninvestigated compound.

Further investigation into chemical databases did reveal the existence of a related chlorinated adenosine derivative, 2-Chloro-N6-methyladenosine , which is commercially available. However, beyond its availability, no substantial research on its mechanism of action was found in the public domain.

At present, the scientific community has not published research detailing the mechanism of action of this compound. Therefore, a technical guide on this topic cannot be generated. For researchers, scientists, and drug development professionals interested in this area, this represents a completely unexplored field of study. Any investigation into the biological effects of this compound would be breaking new ground. Future research would first need to establish its synthesis, purification, and basic biological activity before any in-depth mechanistic studies could be undertaken.

An In-depth Technical Guide on the Synthesis and Characterization of N-Chloro-N-methyladenosine

Introduction

N-Chloro-N-methyladenosine is a derivative of the naturally occurring nucleoside, adenosine. The introduction of a chloro group on the exocyclic nitrogen of the adenine base is anticipated to modulate its biological activity, potentially offering new avenues for therapeutic intervention. N-chloroamines are known for their reactivity and can serve as precursors for a variety of nitrogen-containing functional groups. This technical guide outlines a proposed synthetic route and a comprehensive characterization strategy for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available adenosine. The first step involves the methylation of the exocyclic amine, followed by N-chlorination.

Experimental Protocol: Synthesis of N6-methyladenosine (Intermediate)

A common method for the selective N6-methylation of adenosine involves protection of the ribose hydroxyl groups, followed by methylation and deprotection. A more direct approach, though potentially yielding a mixture of products requiring purification, involves the direct alkylation of adenosine. For the purpose of this guide, we will consider a direct methylation approach.

Materials:

-

Adenosine

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve adenosine in a suitable solvent system, such as a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide to deprotonate the exocyclic amine, forming the more nucleophilic adeninyl anion.

-

Add dimethyl sulfate dropwise to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate N6-methyladenosine.

Experimental Protocol: Synthesis of this compound

The final step involves the N-chlorination of the secondary amine in N6-methyladenosine. This can be achieved using a mild chlorinating agent like sodium hypochlorite.

Materials:

-

N6-methyladenosine

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Dichloromethane (DCM)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N6-methyladenosine in a biphasic solvent system of dichloromethane and water.

-

Cool the mixture in an ice bath.

-

Slowly add a chilled aqueous solution of sodium hypochlorite to the vigorously stirred mixture. The pH should be maintained in the neutral to slightly basic range to ensure the stability of the N-chloroamine.

-

Continue stirring for a short period (e.g., 30 minutes to 1 hour), monitoring the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure at a low temperature to obtain the crude this compound. Due to the potential instability of N-chloroamines, further purification should be conducted with care, possibly using low-temperature chromatography.

DOT Script for the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound from adenosine.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic shifts for the protons of the adenine and ribose moieties. The methyl group protons attached to the nitrogen are expected to appear as a singlet. The introduction of the electronegative chlorine atom on the nitrogen is likely to cause a downfield shift of this methyl signal compared to its precursor, N6-methyladenosine.

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton. The chemical shift of the methyl carbon and the carbons of the purine ring adjacent to the N-Cl group are expected to be influenced by the presence of the chlorine atom.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton | Approx. Chemical Shift (ppm) |

| H-8 (purine) | 8.0 - 8.5 |

| H-2 (purine) | 7.8 - 8.2 |

| H-1' (ribose) | 5.8 - 6.2 |

| Ribose Protons | 4.0 - 5.0 |

| N-CH₃ | 3.2 - 3.6 |

Note: These are estimated chemical shifts and will require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of the target compound. For this compound (C₁₁H₁₄ClN₅O₄), the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.[1][2][3]

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄ClN₅O₄ |

| Molecular Weight (for ³⁵Cl) | 315.07 g/mol |

| Molecular Weight (for ³⁷Cl) | 317.07 g/mol |

| M⁺ Peak (m/z) | 315.07 |

| M+2 Peak (m/z) | 317.07 |

| M⁺ / M+2 Intensity Ratio | ~3:1 |

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the O-H and N-H (if any residual starting material is present) stretches, C-H stretches, C=N and C=C bonds of the purine ring, and C-O bonds of the ribose. The N-Cl stretching frequency is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[4][5][6]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyls) | 3200 - 3600 (broad) |

| C-H (aromatic & aliphatic) | 2850 - 3100 |

| C=N, C=C (purine ring) | 1500 - 1680 |

| C-O (ribose) | 1000 - 1250 |

| N-Cl | 600 - 800 |

High-Performance Liquid Chromatography (HPLC)

HPLC will be employed to assess the purity of the synthesized compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The purity will be determined by the area percentage of the main peak in the chromatogram.

DOT Script for the Characterization Workflow:

Caption: Logical workflow for the purification and characterization of this compound.

References

An In-depth Technical Guide to the Properties of N-Chloro-N-methyladenosine and its Closely Related Analogue, N6-methyladenosine

A Note to the Reader: As of October 2025, a comprehensive search of the scientific literature reveals a notable absence of specific data on the properties, synthesis, and biological activity of N-Chloro-N-methyladenosine. This suggests that the compound is either hypothetical or has not been synthesized and characterized.

Given the interest in modified adenosine analogues for researchers, scientists, and drug development professionals, this guide will focus on the extensively studied and biologically significant related compound, N6-methyladenosine (m6A) . The information presented herein for m6A provides a valuable framework for understanding the potential characteristics and biological roles of novel adenosine derivatives.

Introduction to N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is one of the most abundant and conserved internal modifications found in the messenger RNA (mRNA) and long non-coding RNAs (lncRNAs) of most eukaryotes, from yeast to mammals.[1][2] This reversible epigenetic mark plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby influencing a wide array of biological processes.[3][4][5] The dynamic nature of m6A modification is governed by a set of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the modification and elicit downstream effects.[5][6][7]

Physicochemical and Biological Properties of N6-methyladenosine

The following tables summarize the key physicochemical and biological properties of N6-methyladenosine.

| Property | Value | Reference |

| Molecular Formula | C11H15N5O4 | [1][8] |

| Molar Mass | 281.27 g/mol | [1][8][9] |

| CAS Number | 1867-73-8 | [1][9] |

| Appearance | White solid | [10] |

| Solubility (25°C) | DMSO: 56 mg/mL (199.09 mM)Ethanol: 7 mg/mL (24.88 mM)Water: 5 mg/mL (17.77 mM) | [9] |

| XLogP3-AA | -0.4 | [8] |

Table 1: Physicochemical Properties of N6-methyladenosine.

| Biological Parameter | Description | Reference |

| Biological Half-life | Dynamically regulated by methyltransferases and demethylases. | [1][11] |

| Concentration in Human Serum | Healthy Volunteers: 2.24–7.73 nM (average 4.51 ± 1.08 nM)Colorectal Cancer Patients: 2.64–9.24 nM (average 5.57 ± 1.67 nM) | [11] |

| ED50 (Adenosine Receptor Agonist) | 17250 nM | [12] |

Table 2: Biological Properties and Concentrations of N6-methyladenosine.

Experimental Protocols

Synthesis of N6-methyladenosine

A common method for the synthesis of N6-methyladenosine involves the methylation of adenosine. While various methods exist, a representative protocol is the reaction of adenosine with a methylating agent like methyl iodide in the presence of a base.

Protocol for the Synthesis of 9-Methyl-N6-methyladenine (a related derivative):

-

Reaction Setup: Suspend Adenine (2.00 g, 14.8 mmol) and tetrabutylammonium fluoride trihydrate (TBAF) (11.7 g, 37.0 mmol) in THF (150 mL).

-

Methylation: Slowly add methyl iodide (1.38 mL, 22.2 mmol) to the suspension.

-

Reaction: Stir the resulting suspension for 2 hours at room temperature.

-

Workup: Remove the solvent in vacuo. Wash the residue with a small amount of dichloromethane (2 x 10 mL) to remove excess TBAF.

-

Purification: Purify the product by silica gel column chromatography using a mobile phase of CH2Cl2: Methanol (30:1, v/v) to afford the desired product as a white solid.[13]

Note: This protocol is for a related compound, and direct synthesis of N6-methyladenosine may require adjustments to protecting group strategies for the ribose moiety.

Quantification of N6-methyladenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of m6A in biological samples.[14][15]

General Workflow:

-

RNA Isolation: Extract total RNA from cells or tissues using a standard method such as TRIzol reagent.

-

mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads.

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and calf intestinal alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC) and detect and quantify m6A using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16] The specific transitions for m6A are typically m/z 282.1 → 150.0.[16]

-

Quantification: Use a standard curve generated with a known concentration of pure m6A to quantify the amount of m6A in the sample.

Biological Role and Signaling Pathways

N6-methyladenosine is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. The biological outcome of m6A modification is mediated by "writer," "eraser," and "reader" proteins.

The m6A Regulatory Machinery

Caption: The m6A regulatory machinery.

m6A in Cancer Signaling Pathways

Dysregulation of m6A modification has been implicated in the progression of various human cancers by affecting key signaling pathways.[6][17]

Caption: Role of m6A in cancer signaling.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, the study of its close analogue, N6-methyladenosine, has provided profound insights into the epitranscriptomic regulation of gene expression. The dynamic interplay of m6A writers, erasers, and readers fine-tunes a multitude of biological processes, and its dysregulation is increasingly recognized as a hallmark of various diseases, including cancer. Future research into novel adenosine derivatives, such as the hypothetical this compound, could uncover new biological activities and therapeutic potentials. The methodologies and understanding gained from the study of m6A will be invaluable in guiding the exploration of these new chemical entities.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. idtdna.com [idtdna.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System [frontiersin.org]

- 5. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. rsc.org [rsc.org]

- 14. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]

- 15. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

Probing Adenosine Accessibility in RNA: A Technical Guide to Dimethyl Sulfate Footprinting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the intricate three-dimensional structure of RNA is paramount to elucidating its function in cellular processes and its role in disease. Chemical probing techniques offer a powerful means to investigate RNA structure in its native context. This technical guide provides an in-depth exploration of Dimethyl Sulfate (DMS) footprinting, a robust and widely used method for identifying unpaired adenosine and cytosine residues in RNA. While the specific reagent N-Chloro-N-methyladenosine is not commonly utilized for RNA structure analysis, this guide focuses on the well-established principles and protocols of adenosine probing using DMS. We present detailed experimental workflows, quantitative data for experimental design, and a comparative analysis with other prominent techniques, offering researchers a comprehensive resource for applying this method in their own studies.

Introduction: The Principle of Chemical Probing for RNA Structure Analysis

The function of an RNA molecule is intrinsically linked to its structure. Chemical probing methods provide a means to analyze this structure by using small molecules that react with specific nucleotides in a structure-dependent manner. Unpaired or flexible regions of an RNA molecule are more accessible to these chemical probes, while regions involved in base-pairing or protein binding are protected. By identifying the sites of chemical modification, researchers can infer the secondary and tertiary structure of the RNA, as well as map the binding sites of proteins and other ligands.[1]

Dimethyl Sulfate (DMS) is a small, cell-permeable chemical probe that methylates the Watson-Crick face of unpaired adenosine at the N1 position and unpaired cytosine at the N3 position.[1][2][3][4][5][6] This modification can be detected by reverse transcription, where the polymerase stalls at the modified base, or by mutational profiling (MaP-seq), where the modification leads to a specific mutation in the resulting cDNA.[7][8][9] The pattern of DMS reactivity provides a nucleotide-resolution map of accessible adenosines and cytosines, thereby revealing single-stranded regions, loops, and bulges within the RNA structure.

Quantitative Data for Experimental Design

Effective experimental design in DMS footprinting requires careful consideration of reagent concentrations, incubation times, and the specific characteristics of the RNA under investigation. The following tables provide a summary of key quantitative parameters derived from established protocols.

Table 1: Dimethyl Sulfate (DMS) Probing Parameters

| Parameter | In Vitro Probing | In Vivo Probing | Reference |

| DMS Concentration | 0.1% - 1% (v/v) | 1% - 5% (v/v) | [1][3][8][10] |

| Incubation Time | 1 - 10 minutes | 2 - 5 minutes | [1][11] |

| Temperature | 25°C - 37°C | 30°C - 37°C | [8][11] |

| Quenching Agent | β-mercaptoethanol (BME) | β-mercaptoethanol (BME) | [1][4] |

Table 2: Relative Reactivity of Nucleobases with Common Probing Reagents

| Reagent | Adenosine (A) | Cytosine (C) | Guanine (G) | Uracil (U) | Primary Modification Site (Adenosine) | Reference |

| DMS | High | High | Low (N7, not detected by RT stop) | None | N1 | [1][2][3][4][5][6] |

| SHAPE Reagents (e.g., 1M7, NMIA) | Moderate | Moderate | Moderate | Moderate | 2'-hydroxyl |

Experimental Protocols

This section provides a detailed, step-by-step protocol for in vitro DMS footprinting of an RNA-protein complex, followed by analysis using primer extension and gel electrophoresis.

In Vitro DMS Footprinting of an RNA-Protein Complex

Objective: To identify the binding site of a protein on an RNA molecule by observing changes in the DMS modification pattern.

Materials:

-

Purified RNA of interest

-

Purified RNA-binding protein

-

DMS (Dimethyl Sulfate)

-

Folding Buffer (e.g., 50 mM Sodium Cacodylate pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

DMS Reaction Buffer (Folding buffer with desired DMS concentration)

-

Quenching Solution (e.g., 1 M β-mercaptoethanol, 0.3 M Sodium Acetate)

-

Glycogen

-

Ethanol (100% and 70%)

-

Nuclease-free water

-

Reverse Transcriptase, dNTPs, and a fluorescently labeled primer specific to the RNA of interest.

Procedure:

-

RNA Folding:

-

Resuspend the RNA in folding buffer.

-

Heat the RNA solution to 90°C for 2 minutes and then cool slowly to room temperature to ensure proper folding.

-

-

RNP Complex Formation:

-

Divide the folded RNA into two tubes: one for the "- Protein" control and one for the "+ Protein" sample.

-

To the "+ Protein" tube, add the RNA-binding protein to a final concentration sufficient to ensure binding.

-

Incubate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow for complex formation.

-

-

DMS Modification:

-

Add DMS to the appropriate final concentration to both tubes.

-

Incubate for a predetermined time (e.g., 2 minutes) at the reaction temperature.[11]

-

-

Quenching:

-

Stop the reaction by adding the quenching solution.

-

-

RNA Precipitation:

-

Add glycogen and precipitate the RNA with ethanol.

-

Incubate at -80°C for at least 30 minutes.

-

Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.

-

-

Primer Extension:

-

Resuspend the RNA pellets in nuclease-free water.

-

Add the fluorescently labeled primer and anneal by heating and slow cooling.

-

Perform reverse transcription using a suitable reverse transcriptase.

-

-

Analysis:

-

Analyze the cDNA products on a denaturing polyacrylamide gel.

-

Visualize the gel using a fluorescence imager. The sites of DMS modification will appear as bands that are absent or reduced in intensity in the "+ Protein" lane compared to the "- Protein" lane, indicating the protein's footprint.

-

DMS-MaPseq for Transcriptome-Wide RNA Structure Analysis

For a more high-throughput and comprehensive analysis, DMS modification can be coupled with next-generation sequencing in a method called DMS-MaPseq.

Workflow Overview:

-

In vivo or in vitro DMS treatment: RNA is modified with DMS under the desired conditions.

-

RNA isolation and fragmentation: Total RNA is extracted and fragmented.

-

Reverse transcription with a mutational-prone reverse transcriptase: A specific reverse transcriptase is used that reads through the DMS-modified bases, introducing mutations into the cDNA at these sites.[7][8]

-

Library preparation and sequencing: The cDNA is used to prepare a library for high-throughput sequencing.

-

Data analysis: The sequencing reads are aligned to a reference transcriptome, and the mutation rates at each adenosine and cytosine position are calculated. Higher mutation rates correspond to higher DMS reactivity and therefore indicate unpaired nucleotides.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for in vitro DMS footprinting of an RNA-protein complex.

Caption: High-level workflow for DMS-MaPseq analysis of RNA structure.

Comparative Analysis: DMS vs. SHAPE

While DMS is highly specific for unpaired adenosines and cytosines, other reagents offer broader nucleotide coverage. Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is another widely used technique that provides information on the flexibility of the RNA backbone at all four nucleotides.

Table 3: Comparison of DMS and SHAPE Probing

| Feature | Dimethyl Sulfate (DMS) | SHAPE Reagents |

| Target Nucleotides | Unpaired Adenosine (N1) and Cytosine (N3) | All four nucleotides (2'-hydroxyl) |

| Information Provided | Accessibility of the Watson-Crick face | Flexibility of the sugar-phosphate backbone |

| Cell Permeability | Yes | Yes |

| Advantages | High signal-to-noise ratio; specific for base-pairing status. | Provides information on all four nucleotides; reports on local nucleotide dynamics. |

| Limitations | No information on G and U residues; N7 of G can be modified but is not detected by RT stop. | Less direct measure of base-pairing; reactivity can be influenced by factors other than secondary structure. |

Conclusion

DMS footprinting remains a cornerstone technique for the analysis of RNA structure, providing invaluable, high-resolution information on the accessibility of adenosine and cytosine residues. Its application extends from the detailed analysis of individual RNA-protein complexes to transcriptome-wide structural mapping. While the specific compound this compound does not appear to be a standard reagent for this purpose, the principles and protocols outlined in this guide for DMS probing offer a robust framework for researchers seeking to unravel the structural complexities of RNA. By combining DMS footprinting with complementary techniques like SHAPE and integrating the data with computational modeling, a comprehensive picture of RNA structure and its role in biological function can be achieved.

References

- 1. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. D nase, dms, microarray | PPT [slideshare.net]

- 7. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells [jove.com]

- 8. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]

An In-depth Technical Guide on the Discovery and Development of N-Chloro-N-methyladenosine

A comprehensive review of the current scientific literature reveals a notable absence of information regarding the discovery, synthesis, and biological evaluation of a molecule specifically identified as N-Chloro-N-methyladenosine. Extensive searches of chemical and biological databases have not yielded any publications, patents, or datasets pertaining to this particular compound.

This suggests that this compound is not a known or characterized adenosine derivative within the public scientific domain. Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols, quantitative data, and signaling pathways as requested. The creation of such a document would necessitate the fabrication of data, which is beyond the scope of this resource.

While there is no information on this compound, the broader classes of chlorinated and methylated adenosine analogs are well-documented in scientific literature. These related compounds offer insights into how such modifications can influence the biological activity of the parent adenosine molecule.

Related and Well-Characterized Adenosine Derivatives:

For researchers, scientists, and drug development professionals interested in the chemical space around modified adenosines, two related and extensively studied molecules are 2-chloroadenosine and N6-methyladenosine .

2-Chloroadenosine

2-Chloroadenosine is a synthetic adenosine analog where a chlorine atom replaces the hydrogen at the 2-position of the adenine base. This modification confers resistance to deamination by adenosine deaminase, an enzyme that rapidly degrades adenosine. This increased metabolic stability makes 2-chloroadenosine a useful tool for studying adenosine receptor signaling.

Key Characteristics of 2-Chloroadenosine:

-

Synthesis: Typically synthesized from adenosine through a multi-step process involving protection of the ribose hydroxyl groups, chlorination of the purine ring, and subsequent deprotection.

-

Mechanism of Action: Acts as an agonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), with varying affinities. Its prolonged action allows for the sustained activation of these receptors in experimental settings.

-

Biological Activities: Exhibits a wide range of biological effects, including cardiovascular, neurological, and immunological responses, consistent with the activation of adenosine receptors.

N6-Methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species. It plays a crucial role in regulating RNA metabolism and function.

Key Characteristics of N6-Methyladenosine:

-

Discovery and Function: Discovered in the 1970s, its functional significance has been increasingly recognized in recent years with the development of high-throughput sequencing methods for its detection. The m6A modification is installed by a "writer" complex, recognized by "reader" proteins, and can be removed by "eraser" enzymes.

-

Signaling and Biological Roles: The m6A modification influences mRNA splicing, nuclear export, stability, and translation efficiency. It is involved in a wide array of biological processes, including development, cell differentiation, and the stress response. Dysregulation of m6A has been implicated in various diseases, including cancer.

Conclusion

While a technical guide on this compound cannot be provided due to the absence of available data, the study of related compounds such as 2-chloroadenosine and N6-methyladenosine offers valuable insights into the structure-activity relationships of modified adenosine analogs. Researchers interested in developing novel adenosine derivatives may find the extensive literature on these and other halogenated or methylated nucleosides to be a valuable starting point for design and synthesis efforts. Further investigation into the synthesis and biological properties of novel, uncharacterized adenosine analogs could be a fruitful area for future research.

N-Chloro-N-methyladenosine as a Putative Chemical Probe for RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interrogation of RNA structure and function is paramount to understanding cellular processes and developing novel therapeutics. Chemical probes offer a powerful tool to elucidate RNA structure at single-nucleotide resolution. This technical guide explores the conceptual framework and potential application of N-Chloro-N-methyladenosine (NCNMA) as a chemical probe for RNA. While direct literature on NCNMA for this purpose is not currently established, this document extrapolates from the known reactivity of related compounds, such as N-chloroamines and chloro-adenosine derivatives, to propose a putative mechanism of action and a comprehensive experimental workflow. This guide is intended to serve as a foundational resource for researchers interested in developing and utilizing novel chemical probes for RNA structural analysis.

Introduction to Chemical Probing of RNA

Chemical probing is a versatile technique used to analyze the structure of RNA molecules. It utilizes small molecules that react with specific nucleotides in a structure-dependent manner. Generally, nucleotides in single-stranded or flexible regions of an RNA molecule are more accessible to chemical modification than those in double-stranded or structured regions. By identifying the modified sites, researchers can infer the secondary and tertiary structure of the RNA.

Commonly used chemical probes include dimethyl sulfate (DMS), which modifies the Watson-Crick face of accessible adenines and cytosines, and SHAPE reagents (e.g., NMIA, 1M7), which acylate the 2'-hydroxyl group of flexible nucleotides. The sites of modification are typically detected by reverse transcription, where the polymerase stalls or incorporates a different nucleotide at the modified base. Subsequent analysis of the resulting cDNA fragments by sequencing allows for the high-throughput determination of RNA structures.

This compound (NCNMA): A Hypothetical Probe

This guide considers the potential of this compound (NCNMA) as a novel chemical probe for RNA. NCNMA possesses a reactive N-chloro-N-methylamino group at the C6 position of the adenine ring. The presence of the electrophilic chlorine atom suggests a potential for reactivity with nucleophilic centers in RNA.

Putative Mechanism of Action

It is hypothesized that NCNMA could act as an RNA modifying agent through one of two primary mechanisms:

-

Electrophilic Attack: The N-chloro moiety is a source of electrophilic chlorine, which could react with electron-rich positions on neighboring nucleotides.

-

Radical Generation: N-chloroamines can undergo homolytic cleavage to generate nitrogen-centered radicals, which could then react with the RNA backbone or bases.

The specificity of NCNMA modification would likely be influenced by the local structural environment of the RNA, making it a potential tool for structure probing.

Experimental Section

This section outlines a detailed, albeit hypothetical, experimental protocol for the use of NCNMA in RNA structure probing, from probe synthesis to data analysis.

Synthesis of this compound

The synthesis of NCNMA would likely proceed from N6-methyladenosine.

Protocol:

-

Protection of Ribose Hydroxyls: Protect the 2', 3', and 5' hydroxyl groups of N6-methyladenosine using a suitable protecting group (e.g., TBDMS).

-

Chlorination: React the protected N6-methyladenosine with a chlorinating agent, such as N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, in an appropriate solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

-

Deprotection: Remove the protecting groups from the ribose hydroxyls to yield this compound.

-

Purification: Purify the final product using standard techniques such as column chromatography or HPLC.

RNA Modification with NCNMA

Materials:

-

Purified RNA of interest

-

This compound (NCNMA) solution (freshly prepared)

-

Modification Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Quenching solution (e.g., β-mercaptoethanol or sodium thiosulfate)

-

RNA purification kit

Protocol:

-

RNA Folding: Denature the RNA at 95°C for 2 minutes, then place on ice for 2 minutes. Add modification buffer and incubate at 37°C for 15 minutes to allow for proper folding.

-

NCNMA Treatment: Add NCNMA to the folded RNA to a final concentration to be optimized (e.g., 1-10 mM). Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). A no-probe control should be run in parallel.

-

Quenching: Stop the reaction by adding the quenching solution.

-

RNA Purification: Purify the modified RNA from the reaction mixture using an RNA purification kit to remove excess NCNMA and other reaction components.

Detection of Modification Sites by Primer Extension

Materials:

-

NCNMA-modified RNA

-

Fluorescently labeled DNA primer specific to the RNA of interest

-

Reverse transcriptase (e.g., SuperScript III or IV)

-

dNTPs

-

Dideoxynucleotide sequencing ladder mix (ddNTPs)

-

Denaturing polyacrylamide gel

Protocol:

-

Primer Annealing: Anneal the fluorescently labeled primer to the modified RNA.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase. The enzyme will pause or terminate at sites of NCNMA modification.

-

Sequencing Ladder: In parallel, generate a sequencing ladder using the same primer and unmodified RNA with the addition of ddNTPs.

-

Gel Electrophoresis: Resolve the cDNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a fluorescence scanner. The positions of reverse transcription stops in the NCNMA-treated sample, relative to the sequencing ladder, indicate the sites of modification.

High-Throughput Analysis by NCNMA-Seq

For transcriptome-wide analysis, the primer extension step can be coupled with next-generation sequencing.

Protocol:

-

RNA Modification: Treat total cellular RNA with NCNMA as described in section 3.2.

-

RNA Fragmentation: Fragment the modified RNA to the desired size for sequencing.

-

Reverse Transcription and Library Preparation:

-

Perform reverse transcription on the fragmented RNA.

-

Ligate adapters to the resulting cDNA.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Identify positions with a high frequency of reverse transcription stops in the NCNMA-treated sample compared to the control. These positions correspond to the modified nucleotides.

-

The reactivity at each nucleotide can be quantified and used to model the RNA structure.

-

Data Presentation

Quantitative data from NCNMA-Seq experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical NCNMA Reactivity Data for a Target RNA

| Nucleotide Position | Reactivity (NCNMA-Treated) | Reactivity (Control) | Normalized Reactivity | Structural Context |

| A10 | 0.85 | 0.05 | 0.80 | Loop |

| G11 | 0.12 | 0.04 | 0.08 | Stem |

| C12 | 0.08 | 0.06 | 0.02 | Stem |

| U25 | 0.92 | 0.08 | 0.84 | Bulge |

| A26 | 0.78 | 0.07 | 0.71 | Bulge |

Visualizations

Diagrams created using Graphviz (DOT language) can illustrate key processes and relationships.

Putative Reaction Mechanism of NCNMA with an RNA Base

Caption: Putative electrophilic reaction of NCNMA with an RNA base.

Experimental Workflow for NCNMA-Seq

Caption: High-throughput NCNMA-Seq experimental workflow.

Logic of Reverse Transcription Stalling at a Modified Base

Principles of Chemical Probing and Crosslinking for N6-methyladenosine (m6A) in RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Notice: This guide addresses the core principles of chemical and enzymatic methodologies for the study of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] Initial searches for "N-Chloro-N-methyladenosine" did not yield specific established protocols or reagents under this name, suggesting it may be a non-standard terminology. Therefore, this whitepaper focuses on widely adopted and validated techniques for m6A analysis, providing a comprehensive overview of the current state of the field.

Introduction to N6-methyladenosine (m6A) and the Epitranscriptome

The field of epitranscriptomics has unveiled a new layer of gene regulation occurring at the RNA level.[4] Of the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in the mRNA of most eukaryotes.[1][2][3] This dynamic and reversible modification is installed by a "writer" complex (primarily METTL3/METTL14), removed by "erasers" (demethylases like FTO and ALKBH5), and recognized by "reader" proteins (such as those containing YTH domains) that mediate its downstream effects.[2] The m6A modification plays a crucial role in virtually all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby influencing a wide array of biological processes and being implicated in numerous diseases, including cancer.[1][2][5]

The precise mapping of m6A sites within the transcriptome is fundamental to understanding its regulatory functions. While antibody-based methods like m6A-seq/MeRIP-seq were foundational, they are limited by a resolution of around 200 nucleotides and potential antibody cross-reactivity.[6][7] This has spurred the development of innovative chemical and enzymatic approaches that offer single-nucleotide resolution and, in some cases, quantitative information about m6A stoichiometry. This guide provides a detailed examination of the core principles and experimental workflows of these advanced techniques.

Chemical and Enzymatic Methods for High-Resolution m6A Mapping

Several advanced methodologies have been developed to overcome the limitations of traditional antibody-based m6A detection. These techniques leverage chemical reactions or enzymatic activities to introduce specific signatures at or near m6A sites, which can then be identified by high-throughput sequencing.

Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq & m6A-CLIP-seq)

Photo-crosslinking-based methods enhance the resolution of antibody-based m6A detection by covalently linking the m6A-specific antibody to the RNA molecule in close proximity to the modification.

Principle of Action: These methods rely on the formation of a covalent bond between an antibody and the m6A-containing RNA strand upon UV irradiation. This allows for more stringent washing conditions to reduce background noise and more precise localization of the antibody-binding site, which corresponds to the m6A location.

-

PA-m6A-seq involves the metabolic incorporation of a photoactivatable ribonucleoside, such as 4-thiouridine (4SU), into cellular RNA. Upon immunoprecipitation with an anti-m6A antibody, the sample is irradiated with 365 nm UV light, which induces crosslinking between the 4SU-containing RNA and the antibody.[6][8][9]

-

m6A-CLIP-seq utilizes 254 nm UV light to directly crosslink the anti-m6A antibody to the RNA. This method does not require metabolic labeling and can be performed on RNA from tissues.[7]

Following crosslinking, the RNA is partially digested, and the crosslinked RNA-protein complexes are isolated. The associated RNA fragments are then sequenced, and the crosslinking sites, indicative of m6A proximity, are identified.

Experimental Workflow: PA-m6A-seq

Caption: Workflow for Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq).

m6A-Selective Allyl Chemical Labeling and Sequencing (m6A-SAC-seq)

Principle of Action: m6A-SAC-seq is a chemical method that enables the mapping of m6A at single-base resolution with information on stoichiometry.[10] The method involves two key steps:

-

Enzymatic Allylation: A specific methyltransferase, MjDim1, is used with a synthetic cofactor, allyl-SAM, to transfer an allyl group onto the m6A, converting it to N6-allyl-N6-methyladenosine (a⁶m⁶A).[10][11]

-

Chemical Conversion and Mutation: The allylated adenosine is then treated with iodine, which induces cyclization to a more bulky adduct. This adduct causes misincorporation by reverse transcriptase during cDNA synthesis, leading to mutations (A to T/C) in the sequencing data that mark the original m6A site.[11]

This method is antibody-independent and requires a relatively low amount of input RNA.[10]

Experimental Workflow: m6A-SAC-seq

Caption: Workflow for m6A-Selective Allyl Chemical Labeling and Sequencing (m6A-SAC-seq).

Glyoxal and Nitrite-mediated Deamination of Unmethylated Adenosines (GLORI)

Principle of Action: The GLORI method provides absolute quantification of m6A at single-base resolution.[12] It is based on the chemical principle that unmethylated adenosines can be deaminated to inosine (which is read as guanosine during sequencing) by treatment with glyoxal and nitrite, while m6A is resistant to this deamination.[12][13][14] By comparing the sequencing results of treated and untreated samples, sites that remain as adenosine in the treated sample are identified as m6A sites. The stoichiometry of m6A at a given site can be calculated from the ratio of A to G reads.[13]

Experimental Workflow: GLORI

References

- 1. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 4. RNA modification discovery suggests new code for control of gene expression | University of Chicago News [news.uchicago.edu]

- 5. m6A modification in RNA: biogenesis, functions and roles in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution N6-Methyladenosine (m6A) Map Using Photo-Crosslinking-Assisted m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Resolution Mapping of N6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]

- 9. news-medical.net [news-medical.net]

- 10. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jms.fudan.edu.cn [jms.fudan.edu.cn]

- 12. GLORI for absolute quantification of transcriptome-wide m6A at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 14. GLORI-seq Services - CD Genomics [cd-genomics.com]

Technical Guide: Chemical Probing of N-methyladenosine (m⁶A) in Epitranscriptomics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preface: This technical guide explores the chemical methodologies at the forefront of N⁶-methyladenosine (m⁶A) research in epitranscriptomics. Initial inquiries for a specific compound, "N-Chloro-N-methyladenosine," did not yield a recognized reagent in the current scientific literature. It is plausible that this term refers to a conceptual reactive intermediate or a misnomer for existing chemical probes that utilize electrophilic properties for m⁶A detection. Therefore, this guide focuses on the established and emerging chemical and chemo-enzymatic strategies that employ reactive species to identify and map m⁶A modifications. These methods offer powerful alternatives to antibody-based approaches, often providing higher resolution and new insights into the dynamic landscape of the epitranscriptome.

Introduction to m⁶A and the Need for Chemical Detection

N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is integral to numerous aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] The dynamic regulation of m⁶A by "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m⁶A-binding) proteins has established epitranscriptomics as a critical layer of gene regulation.[4]

While antibody-based methods like MeRIP-seq have been instrumental in mapping the m⁶A landscape, they are often limited by antibody specificity and resolution, which is typically around 100-200 nucleotides.[3][5] To overcome these limitations, a suite of chemical and enzymatic methods has been developed to achieve single-nucleotide resolution and to probe the chemical environment of m⁶A. These techniques exploit the unique chemical properties of m⁶A or leverage enzymes to introduce a detectable mark.

Principles of Chemical Probing for m⁶A

Chemical probing strategies for m⁶A are generally based on one of two principles:

-

Selective Derivatization of m⁶A: These methods introduce a chemical tag onto the m⁶A residue itself, often after an initial enzymatic modification that enhances its reactivity.

-

Differential Modification of Adenosine vs. m⁶A: In this approach, a chemical reagent modifies unmethylated adenosine, while m⁶A residues are protected, leading to a differential signal that can be detected by sequencing.

These chemical transformations are designed to induce a signature that can be read by reverse transcriptase during cDNA synthesis (e.g., a mutation or a stop) or to allow for the enrichment of m⁶A-containing RNA fragments.

Key Chemical and Chemo-Enzymatic Methodologies

Several innovative techniques have been developed for the chemical probing of m⁶A. Below are detailed descriptions of some of the most prominent methods.

m⁶A-SEAL (Selective Chemical Labeling)

m⁶A-SEAL (FTO-assisted m⁶A selective chemical labeling) is a chemo-enzymatic method that enables the specific labeling of m⁶A residues.[1][3]

Principle: The method leverages the activity of the FTO demethylase, which oxidizes m⁶A to the unstable intermediate N⁶-hydroxymethyladenosine (hm⁶A). This intermediate is then trapped by a thiol-containing reagent, such as dithiothreitol (DTT), to form a more stable N⁶-dithiolsitolmethyladenosine (dm⁶A). The free sulfhydryl group on dm⁶A can then be biotinylated for enrichment and sequencing.[1][3]

Experimental Protocol: m⁶A-SEAL-seq

-

RNA Fragmentation: Poly(A)⁺ RNA is fragmented to an appropriate size (e.g., ~100-200 nt).

-

FTO-mediated Oxidation: The fragmented RNA is incubated with recombinant FTO protein, ascorbic acid, Fe(II), and α-ketoglutarate to catalyze the oxidation of m⁶A to hm⁶A.

-

Thiol Addition: DTT is added to the reaction to convert hm⁶A to the stable dm⁶A adduct.

-

Biotinylation: A biotinylating reagent with a thiol-reactive group (e.g., biotin-HPDP) is used to attach biotin to the dm⁶A adduct.

-

Enrichment: The biotinylated RNA fragments are enriched using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library for high-throughput sequencing.

Data Presentation: Comparison of m⁶A Detection Methods

| Method | Principle | Resolution | Advantages | Limitations |

| MeRIP-seq | Antibody-based enrichment | ~100-200 nt | Widely used, commercially available kits | Antibody specificity, low resolution, potential for bias |

| miCLIP | UV crosslinking of m⁶A antibody to RNA | Single nucleotide | High resolution, identifies crosslink sites | Low crosslinking efficiency, complex protocol |

| m⁶A-SEAL-seq | Chemo-enzymatic labeling | ~200 nt (enrichment-based) | Antibody-free, high specificity | Does not inherently provide single-base resolution without further modification |

| GLORI-seq | Chemical deamination of unmethylated adenosine | Single nucleotide | Antibody-free, quantitative | Requires chemical treatment that can damage RNA |

| DART-seq | Enzyme-mediated C-to-U editing adjacent to m⁶A | Single nucleotide | Low input RNA, single-cell compatible | Requires expression of a fusion protein in cells |

Workflow for m⁶A-SEAL-seq

Caption: Workflow of the m⁶A-SEAL-seq experimental protocol.

GLORI (Glyoxal and Nitrite-mediated Deamination)

GLORI is a chemical method that enables the detection of m⁶A at single-nucleotide resolution by selectively deaminating unmethylated adenosine residues.[6]

Principle: This method is analogous to bisulfite sequencing for DNA methylation. First, guanosine residues are protected with glyoxal. Then, sodium nitrite is used to deaminate unmethylated adenosine to inosine, which is read as guanosine by reverse transcriptase. The N⁶-methyl group on m⁶A protects it from this deamination, so it is still read as adenosine. The resulting A-to-G transitions in the sequencing data reveal the locations of unmethylated adenosines, and by inference, the locations of m⁶A.[6]

Experimental Protocol: GLORI-seq

-

RNA Fragmentation: Purified RNA is fragmented.

-

Glyoxal Treatment: RNA is treated with glyoxal to protect guanosine residues.

-

Nitrite Deamination: The RNA is then treated with sodium nitrite under acidic conditions to deaminate unmethylated adenosine to inosine.

-

Deprotection: The glyoxal adducts on guanosine are removed.

-

Reverse Transcription and Library Preparation: The treated RNA is reverse transcribed, and a sequencing library is prepared.

-

Sequencing and Data Analysis: The library is sequenced, and the sequencing reads are aligned to a reference transcriptome. A-to-G mutations are identified to map unmethylated adenosines, thus identifying m⁶A sites.

Signaling Pathway: m⁶A-mediated mRNA Decay

Caption: Simplified pathway of m⁶A-mediated mRNA decay.

Electrophilic Probes in RNA Biology

The concept of using electrophilic probes for activity-based RNA profiling is an emerging area of research.[7][8] These probes are designed to react with nucleophilic sites within RNA, which can be influenced by the presence of modifications like m⁶A. While a specific "this compound" probe is not established, the principle of using an electrophilic species to target RNA modifications is sound.

Potential Mechanism of an N-Chloro Probe: An N-chloro derivative of N-methyladenosine would render the N⁶ nitrogen electrophilic. This reactive species could potentially be generated in situ and used to crosslink to nearby molecules, such as reader proteins or adjacent nucleotides. This would create a stable adduct that could be identified after sequencing. This remains a hypothetical mechanism but is based on the principles of electrophilic chemical probing.

Applications in Drug Development

The ability to accurately map m⁶A modifications at high resolution is crucial for understanding disease mechanisms and for the development of targeted therapeutics. Chemical probing methods offer several advantages in this context:

-

Target Validation: Precisely identifying the m⁶A status of specific transcripts can help validate the role of m⁶A writers, erasers, and readers in diseases such as cancer.[9]

-

Biomarker Discovery: Changes in the m⁶A landscape, as detected by sensitive chemical methods, may serve as biomarkers for disease diagnosis and prognosis.

-

Mechanism of Action Studies: These techniques can be used to understand how small molecule inhibitors of m⁶A regulatory proteins alter the epitranscriptome.

Future Perspectives

The field of chemical probing for m⁶A is rapidly evolving. Future developments are likely to focus on:

-

Improved Resolution and Quantification: Methods that can provide both single-nucleotide resolution and stoichiometric information about m⁶A levels are highly sought after.

-

In Vivo Applications: Developing chemical probes that can be used in living cells and organisms to study the dynamics of m⁶A in real-time.

-

Multiplexing: The ability to simultaneously map multiple different RNA modifications.

References

- 1. Chemical labelling for m6A detection: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 3. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 7. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

N-Chloro-N-methyladenosine protocol for in vivo RNA probing

Application Notes and Protocols for In Vivo RNA Probing

To: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for In Vivo Analysis of RNA Structure, with a focus on Adenosine

Introduction: The Landscape of In Vivo RNA Probing

Understanding the structure of RNA within its native cellular environment is crucial for elucidating its function in biological processes and for the development of RNA-targeted therapeutics. In vivo chemical probing, coupled with high-throughput sequencing, has emerged as a powerful tool to investigate RNA structure on a transcriptome-wide scale.[1][2] These methods provide valuable insights into RNA folding, RNA-protein interactions, and the impact of cellular conditions on RNA conformation.[1][2]

This document provides an overview of established protocols for in vivo RNA structure analysis. While the specific reagent "N-Chloro-N-methyladenosine" was requested, a comprehensive search of scientific literature and chemical databases did not yield any established protocols for its use in in vivo RNA probing. Therefore, these notes will focus on well-validated and widely used chemical probes that target adenosine and other nucleotides to provide a comprehensive picture of RNA structure within living cells.

Established Chemical Probes for In Vivo RNA Structure Analysis

Several chemical probes are routinely used to interrogate RNA structure in vivo. These reagents have distinct chemical reactivities, allowing for the probing of different aspects of RNA accessibility.

-

Dimethyl Sulfate (DMS): DMS methylates the N1 position of adenosine and the N3 position of cytosine in single-stranded regions of RNA.[3] Its ability to permeate cell membranes makes it a valuable tool for in vivo studies.[3]

-

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE): SHAPE reagents, such as 1M7 (1-methyl-7-nitroisatoic anhydride), acylate the 2'-hydroxyl group of the ribose sugar in flexible regions of the RNA backbone.[4] This provides information about the local nucleotide dynamics and is not base-specific.

-

icSHAPE (in vivo click-selective SHAPE): This method is an advancement of SHAPE that allows for the enrichment of modified RNAs, enhancing the signal-to-noise ratio for transcriptome-wide studies.

The following table summarizes the key features of these commonly used in vivo RNA probing reagents.

| Reagent | Target Nucleotide(s) | Target Site | Structural Information | Cell Permeability |

| Dimethyl Sulfate (DMS) | Adenosine, Cytosine | N1 of A, N3 of C | Single-strandedness | Yes |

| SHAPE Reagents (e.g., 1M7) | All four nucleotides | 2'-hydroxyl of ribose | Backbone flexibility | Yes |

| Glyoxal | Guanine | N1 and N2 of G | Single-strandedness | Yes |

Experimental Protocol: In Vivo RNA Structure Probing with Dimethyl Sulfate (DMS-MaP-seq)

This protocol outlines the general steps for performing DMS-MaP-seq (Dimethyl Sulfate Mutational Profiling with sequencing), a method that introduces mutations at modified bases during reverse transcription, which are then identified by high-throughput sequencing.

Materials

-

Cell culture reagents

-

Dimethyl sulfate (DMS)

-

Quenching solution (e.g., β-mercaptoethanol)

-

RNA extraction kit

-

Reverse transcription reagents

-

DNA polymerase for second-strand synthesis

-

Library preparation kit for high-throughput sequencing

Experimental Workflow

Detailed Protocol

-

Cell Culture: Grow cells of interest to the desired confluency under standard conditions.

-

DMS Treatment:

-

Resuspend cells in a suitable buffer.

-

Add DMS to a final concentration of 1-5% (v/v). The optimal concentration and incubation time should be empirically determined.

-

Incubate for 2-5 minutes at room temperature with gentle agitation.

-

-

Quenching: Stop the reaction by adding a quenching solution containing β-mercaptoethanol to a final concentration of 0.5-1 M.

-

RNA Extraction: Immediately proceed with total RNA extraction using a standard kit or protocol.

-

Reverse Transcription (RT): Perform reverse transcription using a polymerase that has a higher error rate when encountering a methylated base, thereby introducing mutations (typically A-to-G or C-to-T transitions) into the cDNA.

-

Library Preparation: Prepare sequencing libraries from the generated cDNA using a commercial kit compatible with your sequencing platform.

-

High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Processing and Mutation Calling:

-

Align sequencing reads to the reference transcriptome.

-

Identify and quantify mutations at each nucleotide position.

-

Calculate a "mutation rate" or "reactivity score" for each base, which is proportional to the extent of DMS modification.

-

-

RNA Structure Modeling: Use the calculated reactivity scores as constraints in RNA secondary structure prediction software (e.g., RNAstructure, ViennaRNA) to generate models of in vivo RNA structures.

Application in Drug Development

In vivo RNA structure probing techniques are invaluable in the field of drug development for several reasons:

-

Target Validation: By revealing the accessible regions of a target RNA, these methods can guide the design of small molecules or antisense oligonucleotides that bind to and modulate the function of the RNA.

-

Mechanism of Action Studies: These techniques can be used to determine how a drug candidate alters the structure of its target RNA in vivo, providing insights into its mechanism of action.

-

Off-Target Effects: Transcriptome-wide analysis can help identify unintended interactions of a drug with other RNAs, aiding in the assessment of potential off-target effects.

Signaling Pathways and Logical Relationships

The data generated from in vivo RNA probing can be integrated with other 'omics' data to understand how RNA structure influences cellular signaling pathways. For example, changes in the structure of a specific mRNA in response to a cellular signal could affect its translation efficiency, leading to altered protein levels and downstream effects on a signaling cascade.

Conclusion

While the specific reagent this compound does not appear to be an established tool for in vivo RNA probing, a variety of powerful techniques exist for this purpose. Methods such as DMS-MaP-seq provide high-resolution information about RNA structure within the complex environment of a living cell. These approaches are critical for advancing our fundamental understanding of RNA biology and for the development of novel RNA-targeted therapeutics. Researchers are encouraged to explore these established methods for their investigations into in vivo RNA structure and function.

References

Unveiling the Epitranscriptome: Applications of Chemical Probing in RNA Modification Mapping

Application Note

The study of post-transcriptional RNA modifications, a field known as epitranscriptomics, has unveiled a critical layer of gene regulation. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various biological processes, including splicing, nuclear export, stability, and translation.[1][2][3][4] The precise mapping of these modifications is crucial for understanding their function in health and disease. While antibody-based methods like MeRIP-seq have been instrumental, they are often limited by antibody specificity and resolution.[1][5][6] This has spurred the development of innovative chemical and enzymatic methods for the precise, nucleotide-resolution mapping of RNA modifications.

While the specific reagent N-Chloro-N-methyladenosine was not prominently featured in current research for RNA mapping, a variety of other powerful chemical and enzymatic approaches have been established. These methods offer antibody-free alternatives for high-resolution mapping of m6A and other modifications. This document provides an overview of the applications, protocols, and data for key chemical-based RNA modification mapping techniques, designed for researchers, scientists, and drug development professionals.

Key Chemical and Enzymatic Mapping Techniques

Several innovative techniques have emerged that leverage chemical reactivity or enzymatic activity to pinpoint m6A sites with high precision. These methods provide valuable alternatives to traditional antibody-based approaches.

-

DART-seq (Deamination Adjacent to RNA Modification Targets): This antibody-free method utilizes a fusion protein consisting of the m6A-binding YTH domain and the cytidine deaminase APOBEC1.[1] The YTH domain directs the deaminase to the vicinity of m6A sites, where it converts cytosine (C) to uracil (U), which is then read as thymine (T) during reverse transcription and sequencing. This C-to-T transition serves as a marker for m6A presence.

-

m6A-SEAL-seq (m6A-Selective Alkylation and Ligation Sequencing): This technique employs an engineered m6A-specific alkylase that attaches a chemical handle to m6A residues. This handle can then be used for enrichment of m6A-containing RNA fragments, allowing for their specific sequencing and mapping.

-

eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing): This method uses an engineered E. coli deaminase, TadA, which converts unmodified adenosine (A) to inosine (I). Since inosine is read as guanosine (G) during sequencing, A-to-G transitions indicate the absence of m6A, thus allowing for the identification of the protected, methylated adenosine residues.[7]

-

m6A-ORL-Seq (m6A Oxidative Reaction and Ligation Sequencing): This chemical pulldown method involves the selective oxidation of m6A, followed by biotinylation and enrichment of the modified RNA fragments. This technique also generates a specific reverse transcription truncation signature, enabling single-base resolution mapping.[2]

Comparative Data of m6A Mapping Techniques

The choice of an appropriate m6A mapping technique depends on several factors, including the required resolution, RNA input amount, and the specific research question. The table below summarizes key quantitative parameters for the discussed methods.

| Technique | Principle | Resolution | Key Advantage | Typical RNA Input |

| DART-seq | YTH-APOBEC1 fusion protein-mediated C-to-U deamination | Single nucleotide | Antibody-free, quantitative | Low (ng range) |

| m6A-SEAL-seq | m6A-specific alkylation and enrichment | Near-single nucleotide | Covalent labeling, high specificity | Moderate (µg range) |

| eTAM-seq | TadA-mediated A-to-I deamination of unmodified adenosines | Single nucleotide | Antibody-free, direct detection | Low (ng range) |

| m6A-ORL-Seq | Chemical oxidation, biotinylation, and pulldown | Single nucleotide | Antibody- and enzyme-free chemical labeling | High (µg range)[2] |

| MeRIP-seq | Antibody-based immunoprecipitation of m6A-containing RNA | Low (~200 nt)[2] | Widely established, commercially available kits | High (µg range) |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows of key chemical and enzymatic m6A mapping techniques.

Detailed Experimental Protocols

Protocol 1: DART-seq for m6A Mapping

Objective: To identify m6A sites at single-nucleotide resolution using the DART-seq method.

Materials:

-

Total RNA sample

-

DART-seq fusion protein (YTH-APOBEC1)

-

RNA fragmentation buffer

-

Reaction buffer (specific to the fusion protein)

-

Reverse transcriptase

-

dNTPs

-

Primers for reverse transcription and PCR

-

PCR amplification kit

-

DNA sequencing library preparation kit

-

Magnetic beads for purification

Procedure:

-

RNA Preparation:

-

Isolate total RNA from the sample of interest using a standard protocol.

-

Assess RNA quality and quantity.

-

Fragment the RNA to an appropriate size range (e.g., 100-200 nucleotides) using RNA fragmentation buffer and incubation at the recommended temperature and time.

-

Purify the fragmented RNA using magnetic beads.

-

-

DART Reaction:

-

Prepare the DART reaction mix containing the fragmented RNA, DART-seq fusion protein, and reaction buffer.

-

Incubate the reaction at the optimal temperature for the fusion protein to allow for binding to m6A sites and subsequent deamination of adjacent cytosines.

-

Inactivate the enzyme according to the manufacturer's protocol.

-

Purify the RNA to remove the fusion protein and buffer components.

-

-

Library Preparation and Sequencing:

-

Perform reverse transcription of the treated RNA using primers that are compatible with your sequencing platform.

-

Amplify the resulting cDNA by PCR.

-

Prepare the sequencing library from the amplified cDNA using a standard library preparation kit.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Identify C-to-T transitions in the sequencing data.

-

Filter and call significant m6A sites based on the frequency and statistical significance of the C-to-T transitions.

-

Protocol 2: m6A-ORL-Seq for Single-Base Resolution m6A Profiling

Objective: To map m6A sites across the transcriptome using a chemical labeling and pulldown approach.

Materials:

-

Poly(A)+ RNA or total RNA

-

Reagents for N-nitrosation (e.g., sodium nitrite in an acidic buffer)

-

TDO (2,2,6,6-tetramethylpiperidine-1-oxyl) reduction reagents

-

Biotinylation reagent (BA-label)

-

RNA purification columns (e.g., RCC)

-

Streptavidin-coated magnetic beads

-

Yeast tRNA

-

Library preparation reagents

Procedure:

-

Chemical Labeling of RNA:

-

Start with 5.0 µg of poly(A)+ RNA or 30.0 µg of total RNA.[2]

-

Perform stepwise oxidation of m6A through N-nitrosation.

-

Reduce the oxidized product using TDO.

-

Label the resulting product with a biotin handle (BA label).

-

Purify the RNA after each chemical treatment step using RNA purification columns.[2]

-

-

Enrichment of Biotinylated RNA:

-

Take approximately 500 ng of the purified biotinylated RNA and mix it with 50 µg of Yeast tRNA to block non-specific binding.[2]

-

Prepare streptavidin-coated magnetic beads by washing them with a solution of 100 mM NaOH and 50 mM NaCl, followed by RNase-free water.[2]

-

Incubate the RNA mixture with the prepared beads to pull down the biotinylated RNA fragments.

-

Wash the beads to remove non-specifically bound RNA.

-

-

Library Preparation and Sequencing:

-

Elute the enriched RNA from the beads.

-

Prepare a sequencing library from the enriched RNA fragments.

-

Also, prepare a library from the input RNA (before enrichment) for normalization.

-

Perform high-throughput sequencing on both the enriched and input libraries.

-

-

Data Analysis:

-

Align reads from both libraries to the reference transcriptome.

-

Identify enriched regions in the pulldown library compared to the input.

-

Analyze for specific reverse transcription truncation signatures that are characteristic of the chemical labeling at m6A sites to achieve single-base resolution.

-

These advanced chemical and enzymatic methods are continually refining our ability to explore the epitranscriptome, offering powerful tools for researchers to decipher the complex roles of RNA modifications in gene regulation and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RNA Modification N6-methyladenosine and Its Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of N6-methyladenosine RNA modification in lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome-Wide Mapping of N⁶-Methyladenosine by m⁶A-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

Application Notes and Protocols for Single-Nucleotide Resolution Mapping of N6-Methyladenosine (m6A)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for several key techniques used in the single-nucleotide resolution mapping of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA. Accurate mapping of m6A is crucial for understanding its role in gene expression, cellular processes, and disease, making it a significant area of interest for both basic research and therapeutic development.

Introduction to m6A and High-Resolution Mapping

N6-methyladenosine is a dynamic and reversible RNA modification that plays a critical regulatory role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The precise location of m6A within a transcript is essential for its function, necessitating mapping techniques with single-nucleotide resolution. This document outlines the principles and protocols for four such methods:

-

miCLIP (m6A individual-nucleotide resolution crosslinking and immunoprecipitation): An antibody-based method that uses UV crosslinking to induce mutations at m6A sites, allowing for their precise identification.

-

DART-seq (deamination adjacent to RNA modification targets sequencing): An antibody-free technique that utilizes a fusion protein to induce cytidine deamination adjacent to m6A residues.

-

m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing): A quantitative, antibody-free method that enzymatically and chemically modifies m6A to introduce mutations during reverse transcription.

-

SCARLET (site-specific cleavage and radioactive-labeling followed by ligation-assisted extraction and thin-layer chromatography): A method for the precise quantification of m6A at specific, targeted sites.

Data Presentation: Comparison of m6A Mapping Methods

The following table summarizes the key quantitative parameters of the described m6A mapping techniques for easy comparison.

| Feature | miCLIP | DART-seq | m6A-SAC-seq | SCARLET |

| Resolution | Single-nucleotide | Single-nucleotide | Single-nucleotide | Single-nucleotide |

| Input RNA | 5-10 µg of poly(A)+ RNA[1] | As low as 10 ng of total RNA[2] | As low as 30 ng of mRNA or rRNA-depleted total RNA[3] | ~1 µg of poly(A)+ RNA, sensitive to ~1 fmol of target[4] |